molecular formula C6H5BrN2O3 B2490524 2-Bromo-5-methoxy-3-nitropyridine CAS No. 1805025-96-0

2-Bromo-5-methoxy-3-nitropyridine

Cat. No. B2490524
CAS RN: 1805025-96-0
M. Wt: 233.021
InChI Key: BRGJCJSKKQPHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methoxy-3-nitropyridine is a chemical compound with the empirical formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol . It belongs to the class of halogenated heterocycles and is characterized by its unique structure, which combines a pyridine ring with bromine, methoxy, and nitro functional groups.


Chemical Reactions Analysis

While specific reactions involving this compound are scarce in the literature, it can serve as a precursor for the synthesis of other pyridyl analogs. Researchers have utilized it in the preparation of various derivatives, emphasizing its potential as a building block for more complex molecules .

Scientific Research Applications

Inhibitor of Phosphoinositide 3-Kinase (PI3K)

“2-Bromo-5-methoxy-3-nitropyridine” is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Tumor Growth Inhibition

This compound has shown tumor growth inhibition activity. It inhibits the activation of mammalian PI3K, which is necessary for the production of phosphatidylinositol phosphate (PIP) in cells .

Inhibition of Cellular Activities

Apart from inhibiting tumor growth, “2-Bromo-5-methoxy-3-nitropyridine” also inhibits other cellular activities, such as cell proliferation and cell migration .

Anti-Tumor Activity in Hepatocellular Carcinoma

The compound exhibits anti-tumor activity in hepatocellular carcinoma and other cancers with PI3K activation .

Synthesis of Biaryl Compounds

“2-Bromo-5-methoxy-3-nitropyridine” has been used in the synthesis of biaryl compounds, which are central intermediates for the synthesis of carbazoles and carbolines .

Preparation of Boc-Protected (Piperazin-1-ylmethyl)Biaryls

This compound has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis of 2-Pyridyl Analogs

“2-Bromo-5-methoxy-3-nitropyridine” has also been used in the synthesis of 2-pyridyl analogs .

Research Chemical

Finally, “2-Bromo-5-methoxy-3-nitropyridine” is a research chemical that is used for pharmaceutical testing .

Safety and Hazards

  • STOT SE 3 : The compound may have specific target organ toxicity (single exposure) .

properties

IUPAC Name

2-bromo-5-methoxy-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJCJSKKQPHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-3-nitropyridine

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